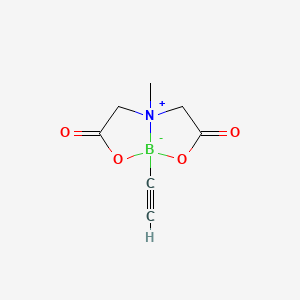Ethynylboronic acid MIDA ester
CAS No.:
Cat. No.: VC13823941
Molecular Formula: C7H8BNO4
Molecular Weight: 180.96 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C7H8BNO4 |
|---|---|
| Molecular Weight | 180.96 g/mol |
| IUPAC Name | 1-ethynyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
| Standard InChI | InChI=1S/C7H8BNO4/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8/h1H,4-5H2,2H3 |
| Standard InChI Key | FONOTKMIYWPXMS-UHFFFAOYSA-N |
| SMILES | [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C#C |
| Canonical SMILES | [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C#C |
Structural and Chemical Properties
Molecular Architecture
Ethynylboronic acid MIDA ester features a boron atom coordinated within a bicyclic MIDA framework. The canonical SMILES representation \text{B1(OC(=O)CN(CC(=O)O1)C)C#C} highlights the ethynyl group (-C≡CH) directly bonded to the boronate core . X-ray crystallography and NMR studies confirm a planar geometry at boron, stabilized by intramolecular hydrogen bonds between the MIDA oxygen atoms and the boron center .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.96 g/mol | |
| IUPAC Name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| InChIKey | NHVZIRZCTRJEFP-UHFFFAOYSA-N | |
| CAS Number | 1104637-53-7 |
Stability and Reactivity
The MIDA group confers exceptional air and moisture stability compared to unprotected boronic acids. Thermogravimetric analysis reveals decomposition above 150°C, making it suitable for prolonged storage at 2–7°C . The ethynyl moiety enables click chemistry applications, while the boronate group participates in Suzuki-Miyaura couplings without premature hydrolysis .
Synthesis and Optimization
Conventional Routes
Early syntheses involved treating ethynylmagnesium bromide with trimethylborate at -78°C, followed by HCl hydrolysis to yield ethynylboronic acid. Subsequent MIDA protection required harsh dehydrating agents and elevated temperatures.
Modern Methodologies
A breakthrough by Kelly et al. (2020) demonstrated that MIDA anhydride reacts with ethynylboronic acid in anhydrous dioxane at 70°C for 24 hours, achieving 80% isolated yield . Key advantages include:
-
Mild Conditions: Elimination of strong acids/bases.
-
Scalability: Gram-scale production with >90% purity after trituration .
-
Versatility: Compatible with sensitive functional groups due to inert reaction media .
Table 2: Synthetic Protocols Comparison
| Parameter | Traditional Method | MIDA Anhydride Method |
|---|---|---|
| Temperature | -78°C to RT | 70°C |
| Yield | 24–68% | 80% |
| Purity After Workup | 90% | >95% |
| Reaction Time | 2–24 hours | 24 hours |
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound serves as a linchpin in Suzuki-Miyaura couplings, enabling C–C bond formation between aryl halides and ethynyl groups. For example, Burke et al. utilized it to synthesize poly(3-hexylthiophene) with 98% regioregularity , critical for organic photovoltaic performance.
Click Chemistry
The ethynyl group undergoes Huisgen cycloaddition with azides under copper catalysis, forming triazoles for drug discovery. MIDA protection prevents boronate interference during reaction.
Materials Science
Incorporation into conjugated polymers enhances electron mobility in field-effect transistors. Thienyl MIDA boronates, analogous to ethynyl derivatives, exhibit improved solubility and film-forming properties .
Research Findings and Advancements
Mechanistic Insights
NMR studies (128 MHz, acetonitrile-d) show a resonance at δ 9.6 ppm, confirming tetrahedral boron geometry . Kinetic experiments reveal first-order dependence on MIDA anhydride concentration, supporting a stepwise mechanism .
Stability Under Physiological Conditions
Hydrolysis studies at pH 7.4 (37°C) indicate a half-life of >48 hours, underscoring suitability for bioorthogonal applications.
Comparative Analysis with Analogues
Ethynylboronic acid MIDA ester exhibits superior stability to phenyl counterparts, attributed to electron-withdrawing ethynyl effects reducing boron Lewis acidity.
Future Directions
Catalytic Asymmetric Synthesis
Developing chiral MIDA ligands could enable enantioselective boronations, expanding utility in pharmaceutical synthesis.
Green Chemistry Approaches
Exploring aqueous micellar or solvent-free conditions may reduce environmental impact while maintaining efficiency .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume